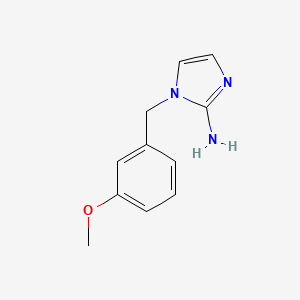

1-(3-Methoxybenzyl)-1H-imidazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-10-4-2-3-9(7-10)8-14-6-5-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYSQESZCQOXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 3 Methoxybenzyl 1h Imidazol 2 Amine and Analogues

General Approaches to Functionalized 1H-Imidazoles

The synthesis of functionalized 1H-imidazoles, the core structure of the target compound, can be achieved through several versatile and efficient methods. These include cyclocondensation reactions, ring transformations from other heterocyclic systems, and multicomponent reaction protocols. Each of these strategies offers unique advantages in terms of accessibility of starting materials, reaction conditions, and the diversity of achievable substituent patterns.

Cyclocondensation Reactions in Imidazole (B134444) Synthesis

Cyclocondensation reactions are a cornerstone of imidazole synthesis, involving the formation of the imidazole ring from acyclic precursors. A common approach involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt. acs.org This method, often referred to as the Radziszewski synthesis, allows for the construction of 2,4,5-trisubstituted imidazoles. researchgate.net Variations of this reaction utilize different starting materials to achieve specific substitution patterns. For instance, α-hydroxyketones or α-haloketones can be used in place of 1,2-dicarbonyl compounds. youtube.com The reaction conditions for these condensations can vary, with some protocols requiring heating in solvents like ethanol, while others proceed under solvent-free conditions or with the aid of catalysts such as acids or bases. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| 1,2-Diketone | Aldehyde | Ammonium Acetate (B1210297) | Heat, Solvent | 2,4,5-Trisubstituted Imidazole |

| α-Hydroxyketone | Aldehyde | Ammonia | Heat | Substituted Imidazole |

| α-Haloketone | Amidine | Base | - | 1,4-Disubstituted Imidazole |

Ring Transformations from Precursor Heterocycles (e.g., Triazoles)

An alternative strategy for the synthesis of functionalized imidazoles involves the transformation of other heterocyclic rings. Notably, 1,2,3-triazoles have been utilized as precursors for imidazole synthesis. mdpi.com This transformation can proceed through a denitrogenative process, where the triazole ring loses a molecule of nitrogen upon treatment with acid, leading to the formation of a reactive intermediate that subsequently cyclizes to form the imidazole ring. mdpi.com For example, 5-amino-1,2,3-triazoles can undergo acid-mediated denitrogenative transformation to yield 2-substituted imidazole derivatives. mdpi.com Another approach involves the rhodium-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with nitriles, which affords substituted imidazoles. rsc.org This method provides a regioselective route to imidazoles with substitution at the C-2 and C-4 positions. rsc.org Fused triazole-imidazole derivatives can also be synthesized, often involving intramolecular cycloaddition reactions. researchgate.netnih.gov

| Precursor Heterocycle | Reagents | Conditions | Product |

| 5-Amino-1,2,3-triazole | Acid | Heat | 2-Substituted Imidazole |

| 1-Sulfonyl-1,2,3-triazole | Nitrile | Rhodium Catalyst | C-2 and C-4 Substituted Imidazole |

| γ-Keto-oxazole | Hydrazine | Acetic Acid | Fused Imidazole (e.g., Imidazo[1,2-b]pyridazine) rsc.org |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.nettandfonline.com This approach is highly efficient and atom-economical. tandfonline.com Several MCRs have been developed for the synthesis of substituted imidazoles. researchgate.netnih.govacs.org A common MCR for imidazole synthesis involves the one-pot condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium acetate. tandfonline.com This four-component reaction provides a versatile route to 1,2,4,5-tetrasubstituted imidazoles. tandfonline.com The use of various catalysts, such as Brønsted acids or solid-supported catalysts, can enhance the efficiency and scope of these reactions. tandfonline.comacs.org MCRs offer a significant advantage in generating libraries of diverse imidazole derivatives for various applications. researchgate.net

Specific Synthetic Routes Involving the 3-Methoxybenzyl Moiety

The synthesis of the target compound, 1-(3-Methoxybenzyl)-1H-imidazol-2-amine, requires specific strategies for the introduction of the 3-methoxybenzyl group at the N1 position of the imidazole ring and the installation of the 2-amino functionality.

Introduction of the Benzyl (B1604629) Substituent at N1

The introduction of a benzyl group, such as the 3-methoxybenzyl moiety, at the N1 position of an imidazole ring is typically achieved through N-alkylation. otago.ac.nzciac.jl.cn This reaction involves the treatment of an imidazole derivative with a suitable benzylating agent, such as 3-methoxybenzyl chloride or bromide, in the presence of a base. orgsyn.org The choice of base and solvent can influence the regioselectivity of the alkylation in unsymmetrically substituted imidazoles. otago.ac.nz Common bases used for this transformation include potassium carbonate, sodium hydride, and triethylamine. orgsyn.org The reaction can be carried out in various solvents, including dimethylformamide (DMF), acetonitrile (B52724), or toluene. orgsyn.orgresearchgate.netbeilstein-journals.org In some cases, solid-supported bases like potassium hydroxide on alumina have been used to facilitate the reaction under mild conditions. ciac.jl.cn Microwave irradiation has also been employed to accelerate N-alkylation reactions. researchgate.net

| Imidazole Substrate | Alkylating Agent | Base | Solvent | Conditions |

| Imidazole | 3-Methoxybenzyl Chloride | Potassium Carbonate | DMF | Room Temperature to Heat orgsyn.org |

| 2-Aminoimidazole | 3-Methoxybenzyl Bromide | Sodium Hydride | THF | 0 °C to Room Temperature |

| Imidazole | Benzyl Alcohol | - | Toluene (reflux) | Metal-free beilstein-journals.org |

Strategies for the 2-Amine Functionalization

The introduction of an amino group at the 2-position of the imidazole ring can be accomplished through several synthetic strategies. One common method involves the amination of a 2-haloimidazole precursor, such as 2-bromo or 2-chloroimidazole. researchgate.net This nucleophilic aromatic substitution reaction is typically carried out by treating the 2-haloimidazole with ammonia or a protected amine source in the presence of a catalyst, such as a palladium complex. researchgate.net

Another approach involves the construction of the 2-aminoimidazole ring system from acyclic precursors that already contain the nitrogen functionality. For example, the reaction of a propargylamine with a carbodiimide in the presence of a titanium catalyst can afford substituted 2-aminoimidazoles. organic-chemistry.org Similarly, a three-component reaction of α-nitroepoxides, cyanamide, and a primary amine can yield functionalized 2-aminoimidazole derivatives. organic-chemistry.org Palladium-catalyzed carboamination reactions of N-propargyl guanidines also provide a route to 2-aminoimidazole products. acs.org Furthermore, ring transformation reactions of other heterocycles, such as aminooxazoles, can be utilized to synthesize 2-aminoimidazoles. researchgate.net

| Starting Material | Reagents | Conditions | Product |

| 2-Haloimidazole | Ammonia or Amine | Palladium Catalyst | 2-Aminoimidazole researchgate.net |

| Propargylamine | Carbodiimide | Titanium Catalyst | 2-Aminoimidazole organic-chemistry.org |

| α-Nitroepoxide | Cyanamide, Primary Amine | Mild, Additive-free | 2-Aminoimidazole organic-chemistry.org |

| N-Propargyl Guanidine (B92328) | Aryl Triflate | Palladium Catalyst | 2-Aminoimidazole acs.org |

Catalytic Systems and Reaction Conditions in Imidazole Synthesis

The construction of the imidazole ring can be achieved through various catalytic systems, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. These methodologies can be broadly categorized into organocatalytic, metal-catalyzed, and acid- or base-mediated approaches.

Organocatalysis has emerged as a powerful tool in modern organic synthesis, providing an alternative to metal-based catalysts. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have been successfully employed in the synthesis of substituted imidazoles. For instance, an NHC-catalyzed protocol has been developed for the synthesis of 1,2,4-trisubstituted imidazoles from the reaction of acetophenones and benzylic amines. rsc.org This methodology highlights the utility of NHCs in facilitating key bond-forming events in imidazole synthesis.

Another example of organocatalysis involves the use of deep eutectic solvents (DESs), which can act as "innocent" and biorenewable reaction media. mdpi.comnih.gov A high-yield, one-pot, two-step synthesis of 2-aminoimidazoles has been achieved through an under-air heterocyclodehydration process between α-chloroketones and guanidine derivatives in a choline chloride-based DES. mdpi.comnih.gov The DES is believed to play a role in activating the substrates through hydrogen bonding, thereby accelerating the reaction. mdpi.com This approach offers a greener alternative to traditional volatile organic solvents. mdpi.comnih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| N-Heterocyclic Carbene (NHC) | Acetophenones, Benzylic amines | 1,2,4-Trisubstituted imidazoles | Metal-free catalysis. |

| Deep Eutectic Solvent (DES) (e.g., Choline chloride/Urea) | α-Chloroketones, Guanidine derivatives | 2-Aminoimidazoles | Green and biorenewable reaction medium, potential for hydrogen bonding catalysis. mdpi.comnih.gov |

Transition metal catalysis offers a versatile and efficient platform for the synthesis of a wide array of substituted imidazoles. Various metals, including copper, palladium, rhodium, and iron, have been utilized to catalyze the formation of the imidazole ring through different reaction pathways. rsc.orgorganic-chemistry.org

Copper-Catalysis: Copper catalysts have been extensively used in imidazole synthesis. For example, a copper-catalyzed [3 + 2] cycloaddition reaction provides multisubstituted imidazoles in good yields and high regioselectivity using oxygen as an oxidant. organic-chemistry.org Another copper-catalyzed method involves the reaction of amidines with terminal alkynes to afford 1,2,4-trisubstituted imidazoles. organic-chemistry.org Furthermore, a practical and rapid synthesis of 2,4,5-trisubstituted imidazoles has been developed using copper(I) iodide (CuI) as a catalyst in a multicomponent reaction of aldehydes, benzoin or benzil, and ammonium acetate. nih.gov

Palladium-Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for C-N and C-C bond formation. A method for the synthesis of 2-aminoimidazoles via Pd-catalyzed carboamination of N-propargyl guanidines and aryl triflates has been developed. acs.org This reaction generates both a C-N and a C-C bond in a single step, allowing for the rapid construction of diverse 2-aminoimidazole derivatives. acs.org

Other Metal Catalysts:

Rhodium-catalysis: Rhodium(II) catalysts can promote the reaction of 1-sulfonyl triazoles with nitriles to yield imidazoles through the formation of rhodium iminocarbenoid intermediates. organic-chemistry.org

Iron-catalysis: An iron-catalyzed [3 + 2] addition protocol has been reported for the reaction of amidoximes with enones to produce NH-imidazoles substituted with a ketone moiety at the C-4 position. rsc.org

While nickel-catalysis is a prominent area in cross-coupling reactions, specific examples for the direct synthesis of this compound were not found in the provided search results. However, the principles of metal-catalyzed C-N bond formation are transferable, and nickel-based systems could potentially be developed for such transformations.

| Metal Catalyst | Reactants | Product Type | Reaction Type |

| Copper(I) Iodide | Aldehydes, Benzoin/Benzil, Ammonium Acetate | 2,4,5-Trisubstituted imidazoles | Multicomponent Reaction nih.gov |

| Palladium(II) Acetate | N-Propargyl guanidines, Aryl triflates | 2-Aminoimidazoles | Carboamination acs.org |

| Rhodium(II) catalyst | 1-Sulfonyl triazoles, Nitriles | Substituted imidazoles | Reaction via iminocarbenoids organic-chemistry.org |

| Iron catalyst | Amidoximes, Enones | NH-imidazoles with C-4 ketone | [3 + 2] Addition rsc.org |

Acidic and basic conditions are frequently employed to promote the key condensation and cyclization steps in imidazole synthesis.

Acid-Mediated Approaches: Brønsted acids, such as benzoic acid, have been shown to catalyze the multicomponent reaction of vinyl azides with aromatic aldehydes and amines to produce 1,2,5-trisubstituted imidazoles. acs.org Lewis acids like boron trifluoride etherate (BF₃·Et₂O) can promote the reaction of triazoles and nitriles to form protected imidazoles. rsc.org In some cases, trifluoroacetic acid is used as a catalyst for the regioselective 1,3-dipolar cycloaddition of 2H-azirines with nitrones to yield 1,2,4,5-tetrasubstituted imidazoles. organic-chemistry.org

Base-Catalyzed Approaches: Base-mediated domino reactions are also effective for the synthesis of substituted imidazoles. For instance, the reaction of an amidine with a phenacyl bromide in the presence of a base can lead to the regioselective formation of a 1,2,4-trisubstituted imidazole. tandfonline.com The base facilitates the initial alkylation and subsequent cyclization. In the synthesis of 2-aminoimidazoles from α-chloroketones and guanidines, a tertiary amine base like triethylamine (Et₃N) can play a crucial role in driving the reaction to completion. mdpi.com

| Condition | Catalyst/Reagent | Reactants | Product Type |

| Acid-Mediated | Benzoic Acid | Vinyl azides, Aromatic aldehydes, Aromatic amines | 1,2,5-Trisubstituted imidazoles acs.org |

| Acid-Mediated | Boron trifluoride etherate | Triazoles, Nitriles | Protected imidazoles rsc.org |

| Base-Catalyzed | Triethylamine | α-Chloroketones, Guanidines | 2-Aminoimidazoles mdpi.com |

| Base-Mediated | Not specified | Amidines, Phenacyl bromides | 1,2,4-Trisubstituted imidazoles tandfonline.com |

Reaction Mechanisms and Mechanistic Elucidation Studies

Detailed Mechanisms of Imidazole (B134444) Ring Formation

The formation of the core imidazole ring can be achieved through several distinct mechanistic pathways. These routes differ in their key bond-forming strategies, intermediates, and the nature of the starting materials.

Intramolecular cyclization, particularly of functionalized propargyl guanidines, represents a powerful strategy for constructing the 2-aminoimidazole scaffold. Metal catalysts, such as palladium, are often employed to facilitate these transformations.

A well-studied example is the palladium-catalyzed carboamination of N-propargyl guanidines. acs.orgnih.govnih.gov The reaction proceeds through a multi-step catalytic cycle that efficiently forms both a carbon-nitrogen and a carbon-carbon bond during the annulation. nih.gov

Proposed Mechanism:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl triflate to a palladium(0) complex, generating a cationic palladium(II) species. nih.gov

Coordination and Aminopalladation: The palladium(II) catalyst coordinates to the alkyne moiety of the N-propargyl guanidine (B92328) substrate. This is followed by an outer-sphere attack of the guanidine nucleophile onto the coordinated alkyne in an anti-aminopalladation fashion. nih.gov

Reductive Elimination: The resulting Pd-alkenyl intermediate undergoes reductive elimination, forming an exocyclic alkene product and regenerating the palladium(0) catalyst. nih.gov

Isomerization: The exocyclic product then undergoes a final double-bond isomerization to yield the thermodynamically more stable aromatic 2-aminoimidazole ring system. nih.gov

This pathway is highly valued for its ability to introduce diversity at the C4 position of the imidazole ring late in the synthesis by varying the aryl triflate coupling partner. nih.gov

Table 1: Mechanistic Steps in Pd-Catalyzed Intramolecular Cyclization of N-Propargyl Guanidine

| Step | Description | Intermediate Species | Key Transformation |

|---|---|---|---|

| 1 | Oxidative Addition | Cationic Palladium(II) Complex | Pd(0) → Pd(II) |

| 2 | Aminopalladation | Pd-Alkenyl Intermediate | Outer-sphere nucleophilic attack on alkyne |

| 3 | Reductive Elimination | Exocyclic Alkene Product | C-C bond formation, Pd(II) → Pd(0) |

Carbene insertion reactions offer another sophisticated route to imidazole derivatives. These reactions involve the formation of a highly reactive carbene intermediate that is subsequently trapped to form the heterocyclic ring. While direct synthesis of 2-aminoimidazoles via this method is less common, the principles are well-established in imidazole chemistry.

Mechanistic studies on palladium-catalyzed carbene insertion cross-coupling reactions reveal that the process is often initiated by the formation of a metal-carbene species from a diazo precursor. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations suggest that the key carbene insertion step is the origin of selectivity in these reactions and is governed by frontier molecular orbital interactions. rsc.org In biocatalytic systems, engineered hemoproteins have been shown to catalyze carbene insertion into Si-H bonds via an Fe(II)-based concerted hydride transfer mechanism with an early transition state. rochester.edu

For imidazole synthesis, a proposed mechanism involves an N-heterocyclic carbene (NHC)-catalyzed cascade that includes condensation, oxidation, cyclization, and aromatization steps to form tri- and tetra-substituted imidazoles.

A classic and widely used method for constructing the 2-aminoimidazole ring is the condensation reaction between a guanidine derivative and an α-haloketone, followed by dehydrative cyclization. mdpi.comnih.gov This approach is atom-economical and proceeds via a clear, stepwise mechanism.

Plausible Mechanism: mdpi.com

Nucleophilic Attack (Alkylation): The reaction is initiated by the nucleophilic attack of a nitrogen atom from the guanidine onto the electrophilic carbon of the α-haloketone. This step can be viewed as an SN2 reaction where the halide acts as the leaving group.

Cyclization: The resulting intermediate undergoes an intramolecular cyclization. The remaining free amino group of the guanidine moiety attacks the carbonyl carbon.

Dehydration: The cyclic intermediate, a hydroxylated imidazoline (B1206853) derivative, then undergoes dehydration (loss of a water molecule) to form the aromatic imidazole ring.

The reaction is often facilitated by a base, which can deprotonate the guanidine to increase its nucleophilicity. mdpi.com Studies using deep eutectic solvents (DESs) suggest that hydrogen bonding catalysis may also play a role in accelerating the heterocyclodehydration process. mdpi.com A related pathway involves the reaction of guanidine with conjugated α-bromoalkenones, which proceeds through a tandem sequence of aza-Michael addition, SN2 cyclization, and a final redox-neutral aromatization step. organic-chemistry.org

Table 2: Key Stages in Addition/Dehydrative Cyclization of Guanidine and α-Haloketones

| Stage | Reactant Moieties Involved | Key Process | Intermediate Formed |

|---|---|---|---|

| 1 | Guanidine (N) & α-Carbon (C-X) | Nucleophilic Substitution (SN2) | N-Alkylated Guanidine |

| 2 | Amino Group (NH₂) & Carbonyl (C=O) | Intramolecular Cyclization | Hydroxylated Imidazoline |

In many synthetic routes to 2-aminoimidazoles, a final isomerization step is crucial for the formation of the stable aromatic ring. This is particularly evident in the metal-catalyzed intramolecular cyclization of N-propargyl guanidines. nih.gov

As described in section 3.1.1, the palladium-catalyzed reaction initially yields an intermediate with an exocyclic double bond. nih.gov This kinetic product is not aromatic. Under the reaction conditions or during workup, this exocyclic double bond isomerizes to an endocyclic position. This tautomerization process results in the formation of the thermodynamically favored, resonance-stabilized aromatic 2-aminoimidazole system. nih.gov The driving force for this isomerization is the significant gain in stability associated with aromatization.

Mechanistic Aspects of Functional Group Transformations

Once the 2-aminoimidazole core is formed, it can undergo various functional group transformations. Nucleophilic substitution reactions are particularly important for modifying the imidazole ring.

The imidazole ring, especially when substituted with electron-withdrawing groups or good leaving groups (e.g., halogens), can act as an electrophile in nucleophilic substitution reactions. The mechanism of these reactions can vary, existing on a continuum between a classical two-step SNAr (addition-elimination) pathway and a concerted (cSNAr) pathway. nih.govnih.gov

Stepwise SNAr Mechanism: This classical mechanism involves two steps. First, the nucleophile attacks the electron-deficient carbon atom of the imidazole ring, breaking the aromaticity and forming a resonance-stabilized anionic σ-complex, often called a Meisenheimer intermediate. In the second, typically rapid step, the leaving group is eliminated, and aromaticity is restored. nih.gov This pathway is favored for highly electron-deficient aromatic systems that can stabilize the intermediate. nih.gov

Concerted cSNAr Mechanism: In this pathway, bond formation with the incoming nucleophile and bond cleavage with the leaving group occur in a single step through a single transition state. A discrete Meisenheimer intermediate is not formed. This mechanism is often operative when the aromatic ring is not strongly activated by electron-withdrawing groups. nih.gov

Studies on nitroimidazoles have also shown the viability of radical-nucleophilic substitution (SRN1) pathways, where the reaction proceeds through radical and radical-anion intermediates. rsc.org The specific mechanism is highly dependent on the nature of the nucleophile, the leaving group, the substituents on the imidazole ring, and the reaction conditions. nih.gov

Table 3: Comparison of Nucleophilic Aromatic Substitution Mechanisms on Imidazole Rings

| Mechanism | Key Feature | Intermediate | Ring Activation Requirement |

|---|---|---|---|

| Stepwise SNAr | Two-step process | Meisenheimer Complex (σ-complex) | High (strong electron-withdrawing groups) |

| Concerted cSNAr | Single-step process | Single Transition State | Low to moderate |

Imine–Enamine Tautomerization in 2-Aminoimidazolines

Tautomerization is a fundamental concept in organic chemistry, describing the equilibrium between two or more interconverting constitutional isomers, known as tautomers. In the context of 2-aminoimidazolines, a key tautomeric relationship exists between the amino and imino forms. This is a specific type of imine-enamine tautomerism, where the proton migration occurs between a nitrogen atom and an adjacent carbon or nitrogen atom.

The equilibrium between the 2-amino-1H-imidazole (amino form) and the 2-iminoimidazoline (imino form) is a critical determinant of the compound's chemical and biological properties. The position of this equilibrium can be influenced by various factors, including the substitution pattern on the imidazole ring and the surrounding solvent environment.

For the parent 2-amino-2-imidazoline, computational studies have been conducted to determine the relative stabilities of the tautomers. These studies, employing methods such as Density Functional Theory (DFT), have consistently shown that the amino tautomer is more stable than the imino tautomer. The greater stability of the amino form is attributed to the aromaticity of the imidazole ring, which is present in the amino tautomer but disrupted in the imino form.

The general mechanism for imine-enamine tautomerization can be catalyzed by either acid or base. pbworks.com The process involves a stepwise proton transfer. Under acidic conditions, protonation of a nitrogen atom is followed by deprotonation at another site. In a basic medium, deprotonation is the initial step, followed by protonation at a different position.

While specific experimental studies on the tautomerization of 1-(3-Methoxybenzyl)-1H-imidazol-2-amine are not extensively documented in the literature, it is reasonable to extrapolate from the general principles governing 2-aminoimidazolines. The presence of the 3-methoxybenzyl group at the N1 position is not expected to fundamentally alter the preference for the amino tautomer. However, it may have a subtle electronic influence on the basicity of the nitrogen atoms, which could in turn affect the kinetics and equilibrium position of the tautomerization.

Computational studies on 2-amino-2-imidazoline have provided insights into the energy differences between the tautomeric forms. researchgate.net The following table summarizes representative data from such a study, highlighting the greater stability of the amino tautomer.

| Tautomer | Method | Relative Energy (kJ/mol) |

| 2-Amino-2-imidazoline (amino) | Becke3LYP/6-311+G(d,p) | 0 |

| 2-Iminoimidazolidine (imino) | Becke3LYP/6-311+G(d,p) | 5-14 |

This is an interactive data table based on generalized findings for the 2-aminoimidazoline (B100083) core. Specific values for this compound may vary.

Kinetic Investigations of Reaction Pathways

Kinetic investigations are essential for elucidating the detailed mechanism of a chemical reaction, providing quantitative data on reaction rates, and determining the factors that influence them. For a compound like this compound, kinetic studies could be applied to various reactions, such as its synthesis or subsequent functionalization.

A common approach to studying reaction kinetics is to monitor the change in concentration of reactants or products over time. This can be achieved using various analytical techniques, such as UV-Vis spectrophotometry, NMR spectroscopy, or chromatography. By analyzing the rate data, one can determine the reaction order with respect to each reactant, the rate constant, and the activation parameters (e.g., activation energy, enthalpy, and entropy of activation).

Such studies typically involve:

Determination of Reaction Order: By systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate.

Calculation of Rate Constants: From the integrated rate laws or the initial rates method.

Effect of Temperature: By conducting the reaction at different temperatures, the activation energy can be determined from an Arrhenius plot.

Solvent and Catalyst Effects: Investigating how changes in the solvent or the presence of a catalyst affect the reaction rate can provide further mechanistic insights.

The following table outlines the key parameters that would be determined in a kinetic investigation of a reaction pathway involving this compound.

| Kinetic Parameter | Symbol | Method of Determination | Significance |

| Reaction Order | n | Method of initial rates, Integrated rate law | Indicates how the rate depends on the concentration of each reactant. |

| Rate Constant | k | From the rate law equation | A proportionality constant that relates the rate of the reaction to the concentrations of the reactants. |

| Activation Energy | Ea | Arrhenius plot (ln k vs. 1/T) | The minimum energy required for a reaction to occur. |

| Pre-exponential Factor | A | Arrhenius plot | Related to the frequency of collisions with the correct orientation. |

| Enthalpy of Activation | ΔH‡ | Eyring plot (ln(k/T) vs. 1/T) | The change in enthalpy in going from reactants to the transition state. |

| Entropy of Activation | ΔS‡ | Eyring plot | The change in entropy in going from reactants to the transition state; provides insight into the degree of order in the transition state. |

This is an interactive data table outlining the typical parameters in a kinetic study. The values would be specific to the reaction being investigated.

The 3-methoxybenzyl substituent in this compound could influence reaction kinetics through both steric and electronic effects. The methoxy (B1213986) group, being electron-donating, could affect the nucleophilicity or basicity of the imidazole ring, while the benzyl (B1604629) group introduces steric bulk that might hinder or favor certain reaction pathways. Detailed kinetic studies would be necessary to quantify these effects.

Despite a comprehensive search for scientific literature, no specific theoretical and computational studies focused solely on the chemical compound This compound were found. Research articles detailing the quantum chemical calculations, such as Density Functional Theory (DFT) analysis, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, and other electronic parameters for this exact molecule, are not available in the public domain.

General computational studies on the broader class of imidazole derivatives have been published. nih.govresearchgate.netpku.edu.cnresearchgate.netisca.meresearchgate.net These studies apply theoretical methods to understand the structural and electronic properties of various substituted imidazoles, highlighting the importance of this class of compounds in fields like medicinal and materials chemistry. nih.govnih.govjocpr.com Methodologies such as DFT are frequently used to calculate properties like molecular geometry, electronic structure, and reactivity descriptors for different imidazole-based molecules. nih.govresearchgate.net However, the specific quantitative data and detailed analyses requested for this compound are absent from these publications.

Therefore, it is not possible to provide the detailed article with the specific subsections and data tables as requested in the outline, as the foundational research data for this particular compound does not appear to have been published.

Theoretical and Computational Chemistry of 1 3 Methoxybenzyl 1h Imidazol 2 Amine

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules. These methods allow for the exploration of conformational landscapes and the simulation of interactions with other molecules, such as biological receptors, at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For 1-(3-Methoxybenzyl)-1H-imidazol-2-amine, docking studies would involve preparing its 3D structure and docking it into the active site of a specific protein target. The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is energy-minimized. The target protein's crystal structure is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. nih.gov

Docking Simulation: Using software such as AutoDock or Glide, the ligand is placed in the defined binding site of the receptor, and various conformations are sampled. nih.govnih.gov A scoring function is used to estimate the binding affinity for each pose, often reported as a binding energy in kcal/mol.

Analysis of Interactions: The resulting ligand-receptor complexes are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the binding.

Studies on similar imidazole-containing compounds have demonstrated their ability to bind to various enzymes and receptors. For instance, docking studies have shown that imidazole (B134444) derivatives can interact with targets like the Transforming Growth Factor-beta (TGF-β) type I receptor kinase and the NADPH enzyme. nih.govresearchgate.net The binding energy values and specific amino acid interactions reveal the compound's potential inhibitory activity. nih.govjocpr.com A hypothetical docking study of this compound might yield results similar to those shown in the table below, illustrating potential interactions within a kinase active site.

| Interaction Type | Receptor Amino Acid Residue | Ligand Moiety Involved | Estimated Distance (Å) |

| Hydrogen Bond | LYS 235 | Imidazole N-H | 2.1 |

| Hydrogen Bond | GLU 250 | Amine (-NH2) | 2.4 |

| Hydrophobic | VAL 220 | Benzyl (B1604629) Ring | 3.8 |

| Hydrophobic | ILE 305 | Methoxy (B1213986) Group (-OCH3) | 4.1 |

This table represents a hypothetical outcome of a molecular docking simulation for illustrative purposes.

Computational chemistry provides a framework for investigating reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the prediction of the most likely reaction pathways and the factors that control reaction outcomes. While specific synthesis protocols for this compound are not extensively documented, computational methods can be used to explore potential synthetic routes. vulcanchem.com

A plausible synthesis could involve the alkylation of 2-aminoimidazole with 3-methoxybenzyl chloride. Density Functional Theory (DFT) calculations can be employed to model this reaction. Researchers can map the potential energy surface for the reaction, identifying the transition state structure and calculating the activation energy. This type of analysis helps in understanding the feasibility of a proposed synthetic step and can guide the optimization of reaction conditions. researchgate.net

Key aspects of such a computational study would include:

Transition State Searching: Identifying the highest energy point along the reaction coordinate.

Solvent Effects: Incorporating computational models to simulate how the solvent might influence the reaction mechanism and energetics.

These computational discoveries are instrumental in elucidating complex organic reactions, including asymmetric catalysis and reactions involving non-covalent interactions that guide the process. researchgate.net

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR)

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data. By using quantum chemical methods like DFT, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies of a molecule with remarkable accuracy. cjoscience.com

The standard procedure involves:

Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. This is typically done using DFT with a functional like B3LYP and a basis set such as 6-311G(d,p). cjoscience.comepstem.net

Frequency Calculations: Once optimized, vibrational frequency calculations are performed to predict the IR spectrum. The calculated frequencies correspond to specific molecular vibrations (e.g., N-H stretch, C=N stretch, C-H bend). These theoretical values are often scaled to better match experimental data. nih.gov

NMR Chemical Shift Calculations: The ¹H and ¹³C NMR chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). epstem.netresearchgate.net The calculations are often performed in a simulated solvent (e.g., DMSO) to mimic experimental conditions. cjoscience.com

The predicted spectra can then be compared with experimental data to confirm the molecular structure. The table below illustrates the kind of data that would be generated from a theoretical prediction of the ¹³C NMR spectrum for this compound.

| Atom | Predicted Chemical Shift (ppm) - DFT/GIAO | Carbon Type |

| C2 (Imidazole) | 150.5 | Aromatic (C-NH2) |

| C4 (Imidazole) | 121.8 | Aromatic (CH) |

| C5 (Imidazole) | 118.9 | Aromatic (CH) |

| C (Benzyl CH2) | 52.3 | Aliphatic |

| C1' (Benzyl) | 138.2 | Aromatic (Quaternary) |

| C3' (Benzyl) | 159.8 | Aromatic (C-OCH3) |

| C (Methoxy) | 55.4 | Aliphatic |

This table contains representative theoretical values for illustrative purposes, based on calculations for similar molecular structures. cjoscience.comepstem.net

Structure Activity Relationship Sar Investigations for 1 3 Methoxybenzyl 1h Imidazol 2 Amine and Analogues

Impact of N-Substitution on Research Activity

The nature of the substituent at the N-1 position of the imidazole (B134444) ring has been shown to be a critical determinant of the observed research activity. The benzyl (B1604629) moiety, in particular, has been a focal point of these studies.

Role of the Benzyl Moiety and its Structural Variations

The presence of a benzyl group at the N-1 position is a common feature in many biologically active imidazole derivatives. SAR studies on related compounds, such as 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1), have indicated that the benzyl group is important for activity. For instance, the conversion of the 1-benzyl group of YC-1 to a hydrogen atom resulted in a significant reduction in its antiplatelet activity, suggesting the necessity of an aromatic ring at this position for a broad spectrum of activity. nih.gov

Variations on the benzyl ring itself have been shown to modulate activity. In the context of YC-1 analogues, substitution on the benzene (B151609) ring of the benzyl moiety was explored. It was found that only fluoro or cyano substitutions at the ortho position led to better inhibitory activity. nih.gov This highlights that both the electronic properties and the position of the substituent on the benzyl ring can have a significant impact.

| Compound/Modification | Substitution | Research Activity Finding |

| YC-1 Analogue | Removal of Benzyl Group | Significant reduction in antiplatelet activity. nih.gov |

| YC-1 Analogue | Ortho-Fluoro on Benzyl Ring | Enhanced inhibitory activity. nih.gov |

| YC-1 Analogue | Ortho-Cyano on Benzyl Ring | Enhanced inhibitory activity. nih.gov |

Influence of Methoxy (B1213986) Substitution Position (ortho, meta, para) on Research Activity

The position of the methoxy group on the N-benzyl substituent can significantly influence the research activity of imidazole-based compounds. In a series of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, which are potent and selective alpha-2 adrenoceptor agonists, methoxy-substituted analogues were found to retain greater alpha-2/alpha-1 selectivity. nih.gov While not directly on a benzyl group, this indicates the electronic contribution of a methoxy group can be beneficial for specific receptor interactions.

In a study of imidazo[2,1-b] nih.govnih.govlookchem.comthiadiazole derivatives, compounds bearing a 2-(4-methoxybenzyl) substituent were synthesized and evaluated for cytotoxic activity. nih.gov The presence of the para-methoxybenzyl group was a key feature of the most active compounds identified. nih.gov This suggests that for certain biological targets, a methoxy group in the para position of the benzyl ring is favorable.

Effects of Substituents at the 2-Amine Position on Research Activity

The 2-amino group of the imidazole ring is a key functional group that can be modified to alter the research activity of the parent compound. Studies on related benzimidazole (B57391) structures have provided insights into the potential impact of substitutions at this position.

For instance, a series of 2-alkanaminobenzimidazole derivatives were synthesized and showed marked potency as antimicrobial agents. orientjchem.org The most active compound in this series was (1H-benzo[d]imidazol-2-yl)methanamine, indicating that even a simple methylamine (B109427) at the 2-position can confer significant activity. orientjchem.org

Furthermore, the synthesis of 1 and 2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives yielded potent medicinal agents. longdom.org The nature of the substituent on the 2-amino group, in conjunction with other substitutions on the benzimidazole core, was crucial for their activity. longdom.org These findings suggest that for 1-(3-methoxybenzyl)-1H-imidazol-2-amine, modifications at the 2-amino position, such as alkylation, acylation, or incorporation into larger heterocyclic systems, would likely have a profound effect on its research profile.

Contribution of Imidazole Ring Substitutions (C4, C5) to Research Activity

Substitutions at the C4 and C5 positions of the imidazole ring offer another avenue for modulating the research activity of this compound analogues. A study on novel 4,5-di-substituted benzyl-1-methyl-1H-imidazol-2-substituted amines revealed that altering the substituents at these positions significantly impacted their P-glycoprotein (P-gp) modulating activity. lookchem.com

In this study, replacing the 4,5-bis-4-methoxybenzyl groups with 4,5-bis-3,4-dimethoxybenzyl groups, which increased the number of methoxy groups while maintaining similar lipophilicity, did not generally lead to improved activity. lookchem.com However, a significant enhancement in activity was observed when the 5-position of the imidazole ring was substituted with a 4-(diethylamino)benzyl group. lookchem.com This suggests that both electronic and steric factors at the C4 and C5 positions play a crucial role.

| Imidazole Substitution | Research Activity Finding |

| 4,5-bis(3,4-dimethoxybenzyl) | Generally did not improve P-gp modulating activity. lookchem.com |

| 5-(4-(diethylamino)benzyl) | Greatly improved P-gp modulating activity. lookchem.com |

These findings underscore the importance of the substitution pattern on the imidazole core and suggest that targeted modifications at the C4 and C5 positions can lead to analogues with enhanced and potentially more specific research activities.

Comparative SAR Studies with Related Imidazole and Benzimidazole Analogues

Comparative analysis of the SAR of this compound with related imidazole and benzimidazole analogues provides a broader context for understanding its potential research applications.

Benzimidazole derivatives, in general, are known to possess a wide range of biological activities. nih.govresearchgate.net For instance, a series of 28 N-benzyl-1H-benzimidazol-2-amine derivatives were synthesized and evaluated for their in vitro activity against various Leishmania species, with some compounds showing significant antiprotozoal effects. nih.gov The benzimidazole core, being isosteric to purine, allows for interactions with a variety of biological targets.

When comparing imidazole and benzimidazole scaffolds, the presence of the fused benzene ring in benzimidazoles increases lipophilicity and provides an extended aromatic system for potential π-π stacking interactions, which can influence receptor binding. A study on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives showed potent antiprotozoal activity, highlighting the potential of hybrid structures combining both imidazole and benzimidazole features. researchgate.net

In the context of adrenergic receptor ligands, 4-substituted imidazoles have been extensively studied. For example, 4-[1-(1-naphthyl)ethyl]-1H-imidazole is a highly potent and selective alpha-2 adrenoceptor agonist. nih.gov This demonstrates that the substitution pattern on the imidazole ring is key to achieving receptor selectivity. Comparing the N-1 substituted 2-aminoimidazole scaffold of the title compound with these C-4 substituted imidazoles reveals different strategies for achieving biological activity through positional isomerism.

The collective SAR data from these related series suggest that the this compound scaffold serves as a versatile template. The specific combination of the 2-amino group, the N-1-methoxybenzyl substituent, and the potential for further modification on the imidazole ring provides a rich landscape for the design of novel compounds with tailored research activities.

Biological Targets and Mechanistic Research in Vitro Studies

Enzyme Inhibition and Activation Mechanisms

The interaction of 1-(3-Methoxybenzyl)-1H-imidazol-2-amine with various enzymes has been a subject of scientific investigation, revealing its potential to modulate key biological pathways. Research has focused on its role as both an activator and, in some contexts, a potential inhibitor of enzymatic processes.

Kinetic Analysis of Enzyme-Inhibitor Interactions

Detailed kinetic studies are crucial for understanding the precise mechanism by which a compound affects enzyme activity. Such analyses determine parameters like the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive), which clarifies how the compound interacts with the enzyme and its substrate.

While extensive research has been conducted on the broader class of imidazole (B134444) derivatives, specific kinetic data detailing the enzyme-inhibitor interactions of this compound are not extensively documented in publicly available literature. The characterization of its inhibitory profile would require dedicated enzymatic assays to determine its potency and mechanism against a panel of relevant enzymes.

Characterization of Enzyme Binding Sites

Understanding how this compound binds to an enzyme at a molecular level is fundamental to explaining its activity. This involves identifying the specific amino acid residues within the enzyme's active or allosteric sites that form interactions with the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational molecular docking are typically employed for this purpose.

For this compound, specific structural data characterizing its binding pose within enzyme active sites are limited. However, studies on structurally related molecules suggest that the imidazole ring and the methoxybenzyl group are critical pharmacophores that likely engage in hydrogen bonding, hydrophobic, and π-π stacking interactions with the target protein.

Investigations into Carbonic Anhydrase Activating Properties

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While CA inhibitors are well-established therapeutic agents, CA activators (CAAs) are an emerging area of research.

Studies have explored the CA activating properties of compounds structurally related to this compound. For instance, research on a series of 2-aminoimidazoline (B100083) derivatives, which share a core structural motif, has shown that these molecules can activate several human CA isoforms. The proposed mechanism involves the activator binding to the entrance of the active site cavity and participating in the proton shuttling process, which is the rate-limiting step of the catalytic cycle. This enhances the regeneration of the active, zinc-hydroxide form of the enzyme. Although the specific compound this compound was not included in these particular studies, the findings for related structures suggest it may possess similar activating properties. nih.gov

Activation of Human Carbonic Anhydrase Isoforms by Structurally Related 2-Aminoimidazolines

| Isoform | Activation Constant (KA) in µM |

|---|---|

| hCA I | Data not specified for this class |

| hCA II | Generally inactive |

| hCA IV | Potent activation observed |

| hCA VA | Potent activation observed |

| hCA VII | Potent activation observed |

| hCA IX | Potent activation observed |

| hCA XII | Potent activation observed |

| hCA XIII | Potent activation observed |

Note: This table represents general findings for the class of 2-aminoimidazoline derivatives and not specifically for this compound. Data is derived from studies on related compounds.

Human Insulin-Degrading Enzyme Interactions

Human insulin-degrading enzyme (IDE) is a zinc-metalloprotease responsible for the catabolism of several key peptide hormones, including insulin and amyloid-β. nih.govnih.govmdpi.com Consequently, modulators of IDE activity are of significant interest for the potential treatment of type 2 diabetes and Alzheimer's disease. nih.govnih.gov IDE is characterized by a unique "clamshell" structure with an enclosed catalytic chamber that can degrade a wide array of substrates. nih.gov

Currently, there is no specific published research detailing the direct interactions between this compound and human IDE. Determining whether this compound acts as an inhibitor, activator, or substrate of IDE would require targeted biochemical and biophysical assays.

Receptor Binding and Ligand Activity Profiles

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. Compounds can act as agonists, initiating a signaling cascade, or as antagonists, blocking the action of an endogenous ligand.

Agonistic and Antagonistic Effects on Receptors

The pharmacological profile of this compound concerning its effects on various G protein-coupled receptors (GPCRs), ion channels, and other receptor types is not yet well-defined in the scientific literature. The imidazole core is a common feature in many biologically active compounds, including agonists for neurotensin receptors and antagonists for histamine receptors. nih.gov Furthermore, the methoxybenzyl moiety is present in ligands that interact with serotonergic and adrenergic receptors. nih.gov

For example, studies on N-(2-methoxybenzyl) derivatives of phenethylamines have shown potent agonistic activity at serotonin 5-HT2A receptors. nih.gov However, the distinct chemical structure of this compound means that its receptor binding profile cannot be directly inferred from these related compounds. A comprehensive characterization would necessitate extensive screening across a wide range of receptors to identify its primary targets and determine whether it functions as an agonist or an antagonist.

Receptor Subtype Selectivity Studies (e.g., Toll-Like Receptor 8)

While direct studies on the Toll-Like Receptor (TLR) selectivity of this compound are not extensively documented, research into structurally related imidazole compounds provides significant insights into their immunomodulatory potential, particularly as agonists for TLR7 and TLR8. These receptors are critical in the innate immune response to viral pathogens. nih.gov

The N1-substituted imidazole core is a key pharmacophore for TLR agonism. Structure-activity relationship (SAR) studies on related scaffolds, such as imidazoquinolines and benzimidazoles, demonstrate that modifications at the N1 position—where the 3-methoxybenzyl group resides in the compound of interest—are crucial for determining receptor selectivity and potency. For instance, a study on 1-benzyl-imidazo[4,5-c]pyridines identified a derivative, 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine, as a pure TLR7 agonist with minimal activity on TLR8. researchgate.net Conversely, research on 1-alkyl-1H-benzimidazol-2-amines established them as a novel class of human TLR8-specific agonists. nih.govnih.gov

Furthermore, investigations into imidazoquinoline (IMDQ) scaffolds have shown that the presence of an amino functionality on an N1-benzyl group can confer dual TLR7 and TLR8 agonistic activity. chemrxiv.org The substitution pattern on the benzyl (B1604629) ring and the nature of the core heterocyclic system (e.g., imidazole, benzimidazole (B57391), imidazoquinoline) collectively dictate the balance between TLR7 and TLR8 activation. nih.govumn.edu This suggests that the 3-methoxybenzyl substituent on this compound likely plays a defining role in its potential interaction with and selectivity for TLR subtypes.

| Compound Scaffold | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| 1-Alkyl-1H-benzimidazol-2-amines | Fused benzene (B151609) ring | Novel chemotype with pure human TLR8-agonistic activities. | nih.govnih.gov |

| 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine | Imidazo[4,5-c]pyridine core | Pure TLR7-agonist with negligible activity on TLR8. | researchgate.net |

| Imidazoquinoline (IMDQ) Scaffold | N1-benzyl group with a para-aminomethyl substituent | Dual TLR7 and TLR8 agonist. | chemrxiv.org |

| Imidazoquinoline (IMDQ) Scaffold | N1-benzyl group with a para-hydroxymethyl substituent | TLR7-specific agonist with marginal TLR8 activity. | chemrxiv.org |

Cellular Pathway Modulation Studies

Investigations into Microtubule Dynamics and Tubulin Inhibition

The imidazole scaffold is a prominent feature in several classes of compounds designed to interfere with microtubule dynamics, a critical process for cell division, motility, and intracellular transport. researchgate.net Imidazole and benzimidazole derivatives have been identified as potent modulators of tubulin, the protein subunit of microtubules. researchgate.net

The primary mechanism of action for these compounds involves the inhibition of tubulin polymerization. mdpi.com Research on various imidazole-based agents, such as 2-aryl-4-benzoyl-imidazoles (ABIs), shows they bind to the colchicine binding site on β-tubulin. nih.gov This binding event prevents the assembly of α/β-tubulin heterodimers into functional microtubules. nih.govacs.org The disruption of microtubule formation and dynamics leads to the failure of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately triggering apoptosis. mdpi.comnih.gov

A significant advantage noted for some imidazole-based tubulin inhibitors is their ability to overcome multidrug resistance, a common challenge in cancer chemotherapy. researchgate.netnih.gov This suggests that they may be effective against cancer cells that have developed resistance to other microtubule-targeting agents like taxanes or vinca alkaloids. While direct experimental data for this compound is pending, its core structure is consistent with this established class of anticancer agents.

Antimicrobial Activity Mechanisms

Antibacterial Action Pathways

Imidazole derivatives exhibit broad-spectrum antibacterial activity through various mechanisms. For non-nitroimidazole compounds like this compound, a primary mode of action is the disruption of the bacterial cell membrane. nano-ntp.com The lipophilic nature of substituents on the imidazole ring, such as the benzyl group, is thought to facilitate interaction with and insertion into the lipid bilayer of the bacterial membrane. nih.gov This compromises membrane integrity, leading to increased permeability, leakage of essential intracellular components, and eventual cell death. frontiersin.org

In addition to membrane disruption, which is effective against both Gram-positive and Gram-negative bacteria, some imidazole derivatives have been shown to interfere with cell wall synthesis, a mechanism particularly effective against Gram-positive bacteria. nano-ntp.com The versatility of the imidazole scaffold allows for chemical modifications that can tune its lipophilicity and structural properties to optimize antibacterial potency. nih.govresearchgate.net

Antifungal Action Pathways

The antifungal mechanism of imidazole derivatives is well-established and highly specific to fungal cells. The primary target is the cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol. drugbank.comnih.gov Ergosterol is the principal sterol component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14α-demethylase, imidazole compounds block the conversion of lanosterol to ergosterol. ebsco.com This inhibition has two major consequences for the fungal cell:

Depletion of Ergosterol: The lack of ergosterol alters the physical properties of the membrane, increasing its permeability and disrupting cellular transport processes. ebsco.com

Accumulation of Toxic Sterol Precursors: The blockage leads to the intracellular buildup of methylated sterol precursors, which are toxic and further disrupt the membrane structure and function. drugbank.com

This dual action effectively halts fungal growth (fungistatic effect) and can lead to cell death (fungicidal effect at higher concentrations). drugbank.comebsco.com Additionally, some studies indicate that imidazoles can inhibit the transformation of Candida albicans from its yeast form to its more invasive mycelial form, which may be a key factor in clearing infections. drugbank.com

Other Investigated Biological Activities of Imidazole Derivatives

The imidazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a core structure for compounds with a wide array of biological activities. ijrar.org Beyond the specific pathways detailed above, research has demonstrated that imidazole derivatives possess numerous other pharmacological properties, including:

Anti-inflammatory Activity: Certain derivatives act as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. researchgate.net

Anticancer Activity: In addition to tubulin inhibition, imidazole-based compounds have been investigated as inhibitors of topoisomerase, aurora kinase, and other targets relevant to cancer progression. nih.gov

Antitubercular Activity: Various imidazole derivatives have shown potent activity against Mycobacterium tuberculosis strains, including those resistant to standard drugs. ijpsjournal.com

Antiviral Activity: The role of imidazoles as TLR7/8 agonists highlights their potential in antiviral therapies by stimulating the innate immune system. nih.gov Other derivatives have been explored for direct anti-HIV activity. researchgate.net

Analgesic and Antidepressant Effects: Studies have reported on imidazole-containing compounds with analgesic and monoamine oxidase (MAO) inhibitory properties. ijrar.orgresearchgate.net

Anthelmintic Activity: The disruption of microtubule function in parasitic worms is a known mechanism for benzimidazole anthelmintics, a class closely related to imidazoles. ijpsjournal.com

Anti-inflammatory Mechanism Research

While no specific anti-inflammatory studies for This compound have been reported, the broader class of imidazole derivatives has been investigated for its anti-inflammatory properties. Research has shown that certain benzimidazole and imidazopyridine derivatives can inhibit the production of pro-inflammatory cytokines. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, some imidazopyridine derivatives demonstrated a dose-dependent reduction in the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) nih.gov. This suggests a potential mechanism of action through the modulation of inflammatory signaling pathways. Furthermore, other 2-substituted benzimidazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov.

A study on a specific benzimidazole derivative, 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl)ethanone, demonstrated significant anti-inflammatory and immunomodulatory effects in both acute and chronic inflammation models. This compound was found to reduce paw edema and arthritic progression, along with a decrease in the levels of inflammatory markers such as TNF-α, IL-6, and Prostaglandin E2 (PGE2) researchgate.net.

Antiviral Mechanism Research

There is no available literature on the antiviral mechanisms of This compound . However, the imidazole scaffold is a component of various compounds with demonstrated antiviral activity. For instance, certain imidazole alkaloids isolated from marine sponges have shown weak inhibitory activity against the H1N1 influenza A virus nih.gov.

More broadly, a range of N-substituted-2-substituted-benzimidazole derivatives have been synthesized and tested against various viruses. Some of these compounds have shown significant activity against plant viruses like the Tobacco mosaic virus and Sunhemp rosette virus researchgate.net. In another study, a series of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles displayed potent in vitro activity against Respiratory Syncytial Virus (RSV), with some analogues also showing moderate activity against Yellow Fever Virus (YFV) and Coxsackie Virus B2 (CVB2) nih.gov. The antiviral mechanisms of such derivatives are varied and can involve the inhibition of different stages of the viral life cycle.

Anti-trypanosomal Activity Studies

Specific anti-trypanosomal studies on This compound are not present in the current scientific literature. However, research on related N-benzyl-1H-benzimidazol-2-amine derivatives has indicated potential in this area. A study focusing on a series of 28 N-benzyl-1H-benzimidazol-2-amine derivatives revealed that some of these compounds exhibited significant in vitro activity against Leishmania mexicana, a protozoan parasite related to trypanosomes nih.gov. The anti-leishmanial mechanism for some of these derivatives was suggested to be the inhibition of the enzyme arginase, which is vital for the parasite's survival and proliferation nih.gov.

Furthermore, novel imidazoline (B1206853) benzimidazole derivatives have been synthesized and evaluated for their activity against African trypanosomes. Certain compounds within this class were found to be significantly more potent than the existing drug nifurtimox lshtm.ac.uk. These findings underscore the potential of the N-benzyl-imidazole scaffold as a basis for the development of new anti-parasitic agents.

Research into Neuropharmacological Activities

There is no available research on the neuropharmacological activities of This compound . However, the imidazole nucleus is a feature in various compounds with central nervous system activity. For example, a series of 1,3,5-trisubstituted-2-pyrazoline derivatives were synthesized and evaluated for their neuropharmacological potential. Some of these compounds demonstrated significant antidepressant and anti-anxiety activities in in vivo behavioral models in mice nih.gov. These activities are often attributed to interactions with various neurotransmitter systems and receptors within the brain.

Advanced Analytical Methodologies in Research on 1 3 Methoxybenzyl 1h Imidazol 2 Amine

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, techniques like NMR, Mass Spectrometry, and IR Spectroscopy provide detailed insights into the molecular framework, connectivity, and functional groups present in 1-(3-Methoxybenzyl)-1H-imidazol-2-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. Based on analyses of structurally similar compounds, the expected chemical shifts (δ) for this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) would be in distinct regions. The hydrogens on carbons directly bonded to the amine nitrogen typically appear deshielded due to the electron-withdrawing nature of nitrogen. libretexts.org For related N-benzyl compounds, the methylene (B1212753) (CH₂) protons of the benzyl (B1604629) group are characteristically observed as a singlet. rsc.org The methoxy (B1213986) group (OCH₃) protons are expected to appear as a sharp singlet, while the protons on the aromatic and imidazole (B134444) rings will resonate in the downfield aromatic region. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbons directly attached to nitrogen atoms, such as those in the imidazole ring and the benzylic carbon, are typically shifted downfield. libretexts.org The methoxy carbon will have a characteristic resonance, and the aromatic carbons will appear in the typical range for substituted benzene (B151609) rings.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |

| Imidazole CH | ~6.5 - 7.5 | ~110 - 140 | The exact position depends on the substitution and solvent. |

| Aromatic CH | ~6.8 - 7.4 | ~110 - 160 | Complex multiplet patterns are expected for the substituted benzene ring. |

| N-CH₂ -Ar | ~5.0 - 5.3 | ~45 - 55 | Appears as a singlet in ¹H NMR; its position is influenced by the attached nitrogen and aromatic ring. |

| O-CH₃ | ~3.8 | ~55 | A sharp singlet is characteristic of methoxy protons. nih.gov |

| N H₂ | Variable (~4.0 - 6.0) | N/A | Broad signal, position is concentration and solvent dependent; can exchange with D₂O. libretexts.org |

| Imidazole C -NH₂ | N/A | ~145 - 155 | Quaternary carbon, typically the most downfield in the imidazole ring. |

| Methoxy-bearing Ar-C | N/A | ~158 - 162 | Quaternary carbon attached to the electron-donating methoxy group. |

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign these signals and confirm the connectivity between protons and carbons. usm.myresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₁H₁₃N₃O and a molecular weight of approximately 203.24 g/mol . fluorochem.co.uk

High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous confirmation of the molecular formula. rsc.org In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺) at m/z ≈ 203.

The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the cleavage of the bond between the benzylic carbon and the imidazole nitrogen, which is often a point of facile cleavage in such structures.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| Fragment Ion (m/z) | Proposed Structure | Notes |

| 203 | [C₁₁H₁₃N₃O]⁺ | Molecular ion (M⁺) |

| 121 | [C₈H₉O]⁺ | 3-Methoxybenzyl cation, resulting from cleavage of the C-N bond. |

| 83 | [C₃H₅N₃]⁺ | 2-Amino-1H-imidazole cation, also from C-N bond cleavage. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product from benzyl fragments. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

Based on data from similar amine and imidazole-containing compounds, the following peaks are expected libretexts.orgrsc.org:

N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching vibrations. libretexts.org

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic (CH₂ and CH₃) C-H stretches appear just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations from the imidazole and benzene rings are expected in the 1450-1650 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group will produce a strong absorption band, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

N-H Bending: The scissoring vibration of the primary amine group is typically observed in the 1550-1650 cm⁻¹ range. libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Primary Amine (N-H) | Stretch | 3300 - 3500 |

| Primary Amine (N-H) | Bend (Scissoring) | 1550 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₂, CH₃) | Stretch | 2850 - 3000 |

| Imidazole & Benzene (C=N, C=C) | Ring Stretch | 1450 - 1650 |

| Ether (Ar-O-CH₃) | Asymmetric Stretch | 1200 - 1275 |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. While a specific crystal structure for this compound is not detailed in the provided search results, analysis of related imidazole derivatives allows for predictions of its likely solid-state features. nih.govresearchgate.net

An X-ray diffraction study would confirm the connectivity established by NMR and MS and provide precise bond lengths, bond angles, and torsion angles. Key structural aspects that would be elucidated include:

Planarity: The imidazole ring is expected to be largely planar.

Intermolecular Interactions: The presence of the 2-amine group and the imidazole ring nitrogens provides sites for hydrogen bonding. It is highly probable that the crystal packing would be dominated by intermolecular N-H···N hydrogen bonds, forming chains or more complex networks that stabilize the crystal lattice. nih.govresearchgate.net

A complete crystallographic study would report the space group, unit cell dimensions, and atomic coordinates, providing an unambiguous structural proof. rsc.orgmdpi.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, purification, and assessment of the purity of this compound.

Thin-Layer Chromatography (TLC): TLC on silica (B1680970) gel is a rapid and effective technique used to monitor the progress of synthesis reactions and to quickly assess the purity of a sample by identifying the number of components present. rsc.org

Column Chromatography: For purification on a preparative scale, flash column chromatography using silica gel as the stationary phase is a standard method. rsc.org A suitable solvent system (eluent), often a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), is used to separate the desired compound from impurities and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purity assessment of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water, would be suitable for determining the purity with high accuracy (e.g., >95%).

These analytical techniques, when used in concert, provide a complete and detailed characterization of this compound, confirming its identity, structure, and purity, which is essential for any further research or application.

Emerging Research Directions and Future Perspectives for 1 3 Methoxybenzyl 1h Imidazol 2 Amine

Development of Novel and Sustainable Synthetic Protocols

The synthesis of imidazole (B134444) derivatives is a cornerstone of heterocyclic chemistry. bohrium.com For 1-(3-Methoxybenzyl)-1H-imidazol-2-amine and its analogs, traditional synthesis often involves multi-step processes that may require harsh conditions, prolonged reaction times, or the use of toxic solvents. connectjournals.com Future research is increasingly focused on "green chemistry" principles to overcome these limitations.

Key areas for development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating. beilstein-journals.org For imidazole synthesis, microwave irradiation can accelerate condensation and alkylation reactions, offering a more efficient alternative to conventional refluxing. connectjournals.com

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which enhances efficiency by reducing the number of synthetic steps and purification processes. beilstein-journals.orgmdpi.com The development of an MCR for this compound could offer a highly streamlined and atom-economical synthetic route. mdpi.com

Flow Chemistry: Continuous flow synthesis in microreactors provides superior control over reaction parameters like temperature and pressure, enhancing safety and scalability. This approach can improve the yield and purity of imidazole-2-amines while minimizing waste.

Novel Catalytic Systems: The use of efficient and recyclable catalysts, such as copper-catalyzed multicomponent reactions or palladium-catalyzed C-N bond formation, represents a significant area of research. bohrium.combeilstein-journals.org Exploring nanoparticle catalysts or supported ionic liquid phases (SILPs) could further enhance catalytic activity and sustainability. acs.org

Table 1: Comparison of Synthetic Protocols for Imidazole Derivatives

| Feature | Conventional Synthesis | Emerging Sustainable Protocols |

|---|---|---|

| Methodology | Step-wise condensation and alkylation reactions under reflux. bohrium.com | Microwave-assisted synthesis, one-pot multicomponent reactions, flow chemistry. beilstein-journals.orgmdpi.com |

| Reaction Time | Often prolonged (several hours to days). connectjournals.com | Significantly reduced (minutes to a few hours). beilstein-journals.org |

| Energy Consumption | High due to long heating times. | Lower, especially with microwave irradiation. |

| Solvent Use | Often relies on toxic and high-boiling point solvents. | Aims for greener solvents (e.g., water, ethanol) or solvent-free conditions. mdpi.com |

| Efficiency & Yield | Can be moderate with potential for side products. | Often results in higher yields and improved purity. beilstein-journals.org |

| Sustainability | Lower atom economy, more waste generation. | Higher atom economy, reduced waste, potential for catalyst recycling. mdpi.comacs.org |

Exploration of New Biological Targets and Multi-Target Directed Approaches

The imidazole ring is a "privileged structure" in medicinal chemistry, present in numerous biologically active compounds and the amino acid histidine. nih.govmdpi.com Derivatives of imidazole and the closely related benzimidazole (B57391) exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. connectjournals.comevitachem.comnih.gov

Future research on this compound will likely focus on:

Identifying Novel Protein Targets: While the broader class of imidazoles is known to target enzymes like p38α MAP kinase and tubulin, the specific targets for this particular compound are largely unexplored. nih.govmdpi.com High-throughput screening and computational docking studies could reveal interactions with novel kinases, proteases, or receptors implicated in various diseases.

Anti-Infective Potential: Given the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. nih.gov The imidazole scaffold is a promising starting point for developing novel antibacterial or antifungal compounds. Future studies could evaluate this compound against resistant strains of bacteria and fungi.

Anticancer Mechanisms: Many imidazole derivatives function as anticancer agents by inhibiting tubulin polymerization or specific protein kinases like BRAF. mdpi.com Research could investigate whether this compound induces cell cycle arrest or apoptosis in cancer cell lines and identify the specific pathways involved, such as the TGF-β/Smad pathway. mdpi.com

Multi-Target Directed Ligands (MTDLs): Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov The MTDL approach aims to design single molecules that can modulate several targets simultaneously. The versatile structure of this compound makes it an attractive candidate for modification into an MTDL, potentially offering improved efficacy and a lower propensity for drug resistance.